![molecular formula C20H17N3OS B7547175 7-[(N-methylanilino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7547175.png)
7-[(N-methylanilino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(N-methylanilino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazolopyrimidine derivative that has shown promising results in the treatment of several diseases.
Wirkmechanismus
The mechanism of action of 7-[(N-methylanilino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
7-[(N-methylanilino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has also been shown to have antioxidant activity. It can scavenge free radicals and protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-[(N-methylanilino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one in lab experiments is its potent activity against cancer cells and inflammation. This makes it a promising candidate for further research and development. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for the research and development of 7-[(N-methylanilino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one. One direction is to further investigate its potential applications in the treatment of cancer and inflammation. Another direction is to study its potential as an antioxidant and its effects on other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to determine its safety profile and potential side effects.
Conclusion
In conclusion, 7-[(N-methylanilino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a promising compound that has shown potential in various fields of scientific research. Its potent anti-cancer and anti-inflammatory properties make it a promising candidate for further research and development. However, further studies are needed to determine its safety profile and potential side effects.
Synthesemethoden
The synthesis of 7-[(N-methylanilino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one can be achieved through various methods. One of the most common methods is the reaction of 2-aminothiazole with 3-phenyl-2-propyn-1-ol in the presence of a base such as potassium carbonate. The resulting compound is then reacted with N-methylaniline to form the final product.
Wissenschaftliche Forschungsanwendungen
7-[(N-methylanilino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells.
In addition to its anti-cancer properties, this compound has also shown potential as an anti-inflammatory agent. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
7-[(N-methylanilino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-22(17-10-6-3-7-11-17)13-16-12-19(24)23-18(14-25-20(23)21-16)15-8-4-2-5-9-15/h2-12,14H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJLOCCUAVUKSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=O)N2C(=CSC2=N1)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(N-methylanilino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

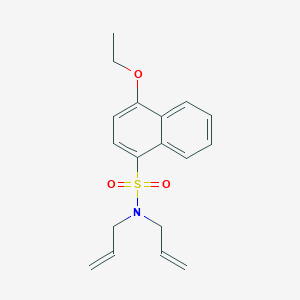
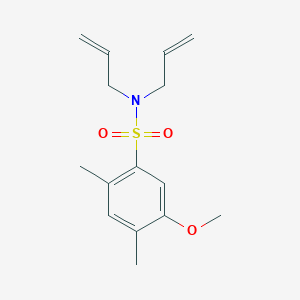
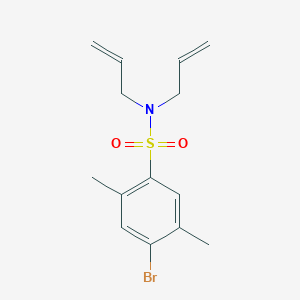
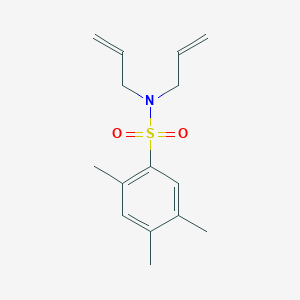
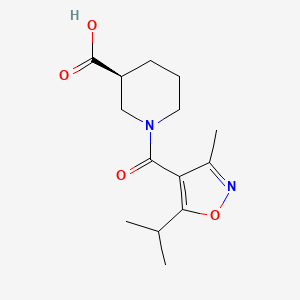
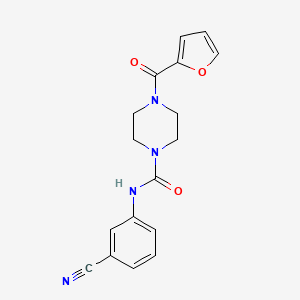
![(2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7547174.png)
![1-[(4-Methoxyphenyl)methyl]-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea](/img/structure/B7547178.png)
![Methyl 1-(diethylamino)-1-[4-(difluoromethylsulfanyl)phenyl]imino-2-methyl-3-phenylthieno[3,2-c]azaphosphinine-6-carboxylate](/img/structure/B7547189.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547201.png)
![N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547208.png)
![1-Ethyl-3-[4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl]cinnolin-4-one](/img/structure/B7547211.png)
![[4-Dimorpholin-4-ylphosphinothioyl-2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-dimorpholin-4-yl-sulfanylidene-lambda5-phosphane](/img/structure/B7547218.png)
